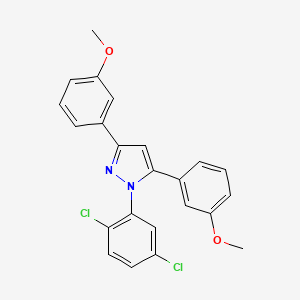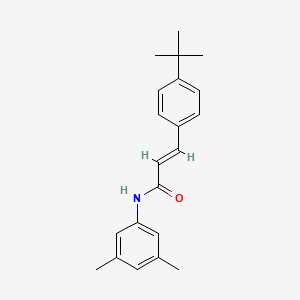
1-(2,5-dichlorophenyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-dichlorophenyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with dichlorophenyl and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-dichlorophenyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents. One common method is the reaction of 2,5-dichlorophenylhydrazine with 3,5-bis(3-methoxyphenyl)-1,3-diketone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to promote cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may involve recrystallization or chromatographic techniques to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-dichlorophenyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole derivatives with carboxylic acid or ketone groups, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2,5-dichlorophenyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent. Its unique structure allows for interactions with various biological targets.
Materials Science: It can be used in the development of organic semiconductors and other advanced materials due to its electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-(2,5-dichlorophenyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. For example, in medicinal chemistry, it may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,5-dichlorophenyl)-3,5-diphenyl-1H-pyrazole
- 1-(2,5-dichlorophenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole
- 1-(2,5-dichlorophenyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole
Uniqueness
1-(2,5-dichlorophenyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole is unique due to the specific positioning of the methoxy groups on the phenyl rings, which can influence its electronic properties and reactivity. This structural uniqueness can lead to different biological activities and applications compared to its analogs.
Properties
Molecular Formula |
C23H18Cl2N2O2 |
|---|---|
Molecular Weight |
425.3 g/mol |
IUPAC Name |
1-(2,5-dichlorophenyl)-3,5-bis(3-methoxyphenyl)pyrazole |
InChI |
InChI=1S/C23H18Cl2N2O2/c1-28-18-7-3-5-15(11-18)21-14-22(16-6-4-8-19(12-16)29-2)27(26-21)23-13-17(24)9-10-20(23)25/h3-14H,1-2H3 |
InChI Key |
SAEWUNWQDNEDQX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NN2C3=C(C=CC(=C3)Cl)Cl)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(2-methylphenyl)propanamide](/img/structure/B10934989.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10934990.png)
![N-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]carbamothioyl}-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B10934995.png)
![1-(difluoromethyl)-5-methyl-N-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B10935001.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10935009.png)
![2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide](/img/structure/B10935012.png)
![1,4-Diazepane-1,4-diylbis[(4-chlorophenyl)methanone]](/img/structure/B10935020.png)
![(6-Bromopyrazolo[1,5-a]pyrimidin-2-yl)[4-(2-fluorobenzyl)piperazin-1-yl]methanone](/img/structure/B10935031.png)
![N'-[4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-N,N-dimethylpropane-1,3-diamine](/img/structure/B10935042.png)
![2-{[4-(3,5-Dichlorophenyl)pyrimidin-2-yl]sulfanyl}-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone](/img/structure/B10935048.png)

![4-{[(5-bromothiophen-2-yl)sulfonyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B10935060.png)
![4-{[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoyl]amino}benzoic acid](/img/structure/B10935065.png)

